molecular formula C8H5BrClN B1457573 2-Bromo-5-chloro-1H-indole CAS No. 1242737-14-9

2-Bromo-5-chloro-1H-indole

Cat. No.: B1457573
CAS No.: 1242737-14-9
M. Wt: 230.49 g/mol
InChI Key: JGTIBZIHRZQNLP-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Biochemical Analysis

Biochemical Properties

1H-Indole, 2-bromo-5-chloro- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 1H-Indole, 2-bromo-5-chloro- may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

1H-Indole, 2-bromo-5-chloro- exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been shown to affect the expression of genes involved in inflammation and immune responses, potentially leading to anti-inflammatory effects . Additionally, 1H-Indole, 2-bromo-5-chloro- may impact cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 1H-Indole, 2-bromo-5-chloro- involves its interactions with biomolecules at the molecular level. It may bind to specific receptors or enzymes, leading to enzyme inhibition or activation and changes in gene expression . For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in altered cellular responses and downstream effects on cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole, 2-bromo-5-chloro- may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Additionally, long-term exposure to 1H-Indole, 2-bromo-5-chloro- in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-Indole, 2-bromo-5-chloro- can vary with different dosages in animal models. Studies have reported threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, 1H-Indole, 2-bromo-5-chloro- may exhibit toxic or adverse effects, such as cytotoxicity or organ damage . Therefore, careful consideration of dosage is essential in experimental studies to avoid potential toxicity .

Metabolic Pathways

1H-Indole, 2-bromo-5-chloro- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . For example, indole derivatives have been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 1H-Indole, 2-bromo-5-chloro- may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of 1H-Indole, 2-bromo-5-chloro- within cells and tissues are influenced by its interactions with transporters and binding proteins . Indole derivatives have been reported to interact with specific transporters that facilitate their uptake and distribution within cells . Additionally, 1H-Indole, 2-bromo-5-chloro- may accumulate in certain tissues or cellular compartments, affecting its localization and biological activity .

Subcellular Localization

The subcellular localization of 1H-Indole, 2-bromo-5-chloro- can impact its activity and function. Indole derivatives may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 1H-Indole, 2-bromo-5-chloro- may localize to the mitochondria, where it can influence mitochondrial function and cellular metabolism . Understanding the subcellular localization of 1H-Indole, 2-bromo-5-chloro- is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 2-Bromo-5-chloro-1H-indole typically involves the bromination and chlorination of indole derivatives. One common method is the Bartoli indole synthesis, which involves the reaction of nitrobenzene derivatives with Grignard reagents to form bromo-indole compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-5-chloro-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, sodium hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Bromo-5-chloro-1H-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in the presence of both bromine and chlorine atoms, which can enhance its reactivity and broaden its range of applications.

Properties

IUPAC Name

2-bromo-5-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTIBZIHRZQNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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